1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that has been the subject of considerable interest for designing new antitumor agents . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be influenced by the nature of the substituents on the thiadiazole ring . For example, a structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Scientific Research Applications
Mechanism of Action and Pharmacokinetics
Metabolism and Excretion Patterns
Research on compounds like INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, provides insights into the metabolism, excretion, and pharmacokinetics of pharmacologically active molecules. These studies highlight the importance of understanding how drugs are absorbed, metabolized, and excreted in humans, which is crucial for developing new therapeutics with improved safety and efficacy profiles (Shilling et al., 2010).
Pharmacological Safety and Dosimetry
The development of radioligands for PET imaging, such as [11C]ITMM for mapping metabotropic glutamate receptor type 1 in the human brain, involves evaluating the pharmacological safety and dosimetry to ensure minimal risk to subjects. These studies serve as a foundation for the safe application of novel diagnostic tools in clinical settings (Toyohara et al., 2013).
Influence on Learning and Memory
Investigations into the effects of receptor antagonists on negatively reinforced learning shed light on the complex interplay between neurochemical systems and behavioral outcomes. Such research enhances our understanding of the brain's learning processes and could inform the development of treatments for cognitive disorders (Gravius et al., 2005).
Potential Therapeutic Targets
Antitumor Activity
Studies on the presence of carcinogenic heterocyclic amines in human urine underline the significance of environmental factors in cancer risk. This research contributes to our knowledge of carcinogenesis and may lead to the identification of new biomarkers for dietary exposure to carcinogens (Ushiyama et al., 1991).
Antithyroid Properties
The use of 1-methyl-2-mercaptoimidazole for treating hyperthyroidism exemplifies the application of sulfur-containing compounds in managing thyroid disorders. By understanding the drug's antithyroid mechanism, researchers can explore similar compounds for thyroid disease treatment (Reveno & Rosenbaum, 1950).
Antibacterial Efficacy
The evaluation of sulfamoxole/trimethoprim combinations against various bacterial infections showcases the ongoing need for effective antibacterial agents. Such studies are pivotal for developing new treatments in the face of antibiotic resistance (Etzel et al., 1976).
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activity and are used in a variety of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can interfere with various biological processes, potentially affecting a wide range of pathways .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt dna replication processes, leading to the inhibition of bacterial and cancer cell replication .
Properties
IUPAC Name |
1-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS2/c1-8-16-17-11(20-8)19-7-3-6-14-10(18)15-9-12-4-2-5-13-9/h2,4-5H,3,6-7H2,1H3,(H2,12,13,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYTEFEOQJDFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCNC(=O)NC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.